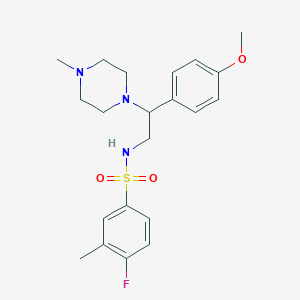

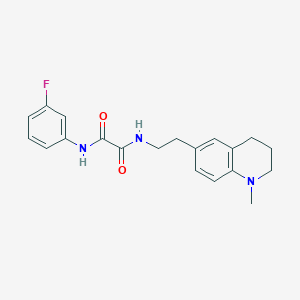

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a mixture of 10 mmol 3-hydroxy-4-methoxybenzoic acid, 10.4 mmol cyclopentylamine, and 20 mmol N,N-diisopropylethylamine (DIEA) dissolved in 20 mL DMF . Then, 10.4 mmol of 2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is added to the solution . After stirring for 5 hours, the reaction is complete as monitored by Thin Layer Chromatography .Molecular Structure Analysis

The molecular structure of a similar compound, N-cyclopentyl-3-hydroxy-4-methoxybenzamide, has been studied . The crystal structure is monoclinic, with a = 11.6502 (8) Å, b = 13.8752 (8) Å, c = 7.9644 (5) Å, β = 106.051 (2)°, V = 1237.25 (14) Å3, Z = 4 . The molecular structure is shown in the figure .Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-2-carboxamide” are not available, thiophene derivatives are known to undergo a variety of reactions. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Aplicaciones Científicas De Investigación

- Anticancer Properties : Certain thiophene-based compounds exhibit promising anticancer activity . Researchers have explored their potential as novel chemotherapeutic agents.

- Anti-Inflammatory Effects : Thiophenes have demonstrated anti-inflammatory properties, making them relevant in the treatment of inflammatory diseases .

- Antimicrobial Activity : Some thiophene derivatives possess antimicrobial properties, which could be harnessed for developing new antibiotics .

- Antihypertensive Agents : The thiophene ring system has been investigated for its potential in managing hypertension .

- Anti-Atherosclerotic Properties : Thiophenes may contribute to preventing atherosclerosis, a condition characterized by plaque buildup in arteries .

Organic Semiconductors and Electronics

Thiophenes play a pivotal role in organic electronics and material science:

- Organic Field-Effect Transistors (OFETs) : Thiophene-based molecules are essential components in OFETs, enabling flexible and efficient electronic devices .

- Organic Light-Emitting Diodes (OLEDs) : Researchers have utilized thiophenes to fabricate OLEDs, which find applications in displays and lighting technology .

Corrosion Inhibition

Thiophene derivatives serve as effective corrosion inhibitors for metals. By forming protective layers on metal surfaces, they prevent corrosion and extend the lifespan of materials .

Building Blocks for Chemical Synthesis

Thiophenes, including our compound of interest, can serve as valuable building blocks for synthesizing other chemicals. For instance:

- 5-Hydroxymethylfurfural (HMF) : HMF, derived from thiophene, is used in the production of monomers and biofuels .

Quantum Chemical Studies

Researchers have employed quantum chemical computations (using density functional theory) to explore the properties and behavior of thiophene derivatives .

Synthesis Methods

Various synthetic methods yield thiophene derivatives:

Propiedades

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c13-6-7-4-8(5-9(7)14)12-11(15)10-2-1-3-16-10/h1-3,7-9,13-14H,4-6H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYNKNOKBFBIEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2804573.png)

![1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2804575.png)

![(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B2804578.png)

![6-(4-Ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2804585.png)

![2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2804591.png)